molecular formula C5H9FO2S B3422770 Cyclopentanesulfonyl fluoride CAS No. 2674-37-5

Cyclopentanesulfonyl fluoride

Cat. No.: B3422770
CAS No.: 2674-37-5
M. Wt: 152.19 g/mol
InChI Key: HQYCLVRWBXFHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanesulfonyl fluoride is an organosulfur compound with the molecular formula C5H9FO2S. It is characterized by a cyclopentane ring bonded to a sulfonyl fluoride group. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

Cyclopentanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that sulfonyl fluorides possess makes them attractive for these applications .

Mode of Action

Sulfonyl fluorides, in general, are known to interact with their targets through their sulfur-fluorine bond . This bond is both reactive and stable, allowing sulfonyl fluorides to engage with nucleophiles under suitable reaction conditions .

Biochemical Pathways

Fluoride ions have been shown to inhibit glycolysis, a crucial biochemical pathway . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Hydrogen fluoride (HF) diffuses across cell membranes far more easily than fluoride ion . Because HF is a weak acid with a pKa of 3.4, more of the fluoride is in the form of HF when pH is lower .

Result of Action

High and chronic exposure to fluoride causes cellular apoptosis . This could potentially be a result of this compound’s action, but more research is needed to confirm this.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the balance between HF and fluoride ion, which can in turn influence the compound’s action . Additionally, the presence of other chemical elements such as calcium and magnesium can antagonize fluoride toxicity by binding fluoride in the intestine to form low-solubility complexes for excretion, thereby reducing fluoride absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . Another method includes the direct fluorosulfonylation of cyclopentane using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using readily available starting materials like cyclopentane and sulfuryl fluoride. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .

Comparison with Similar Compounds

    Methanesulfonyl Fluoride: Similar in structure but with a methane backbone instead of a cyclopentane ring.

    Benzenesulfonyl Fluoride: Contains a benzene ring, offering different reactivity and stability profiles.

    Tosyl Fluoride: A toluene derivative with a sulfonyl fluoride group.

Uniqueness: Cyclopentanesulfonyl fluoride is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its linear or aromatic counterparts. This uniqueness allows for selective reactivity in certain chemical and biological applications .

Properties

IUPAC Name

cyclopentanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYCLVRWBXFHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307819
Record name Cyclopentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2674-37-5
Record name Cyclopentanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2674-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2674-37-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanesulfonyl fluoride
Reactant of Route 2
Cyclopentanesulfonyl fluoride
Reactant of Route 3
Cyclopentanesulfonyl fluoride
Reactant of Route 4
Cyclopentanesulfonyl fluoride
Reactant of Route 5
Cyclopentanesulfonyl fluoride
Reactant of Route 6
Cyclopentanesulfonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.